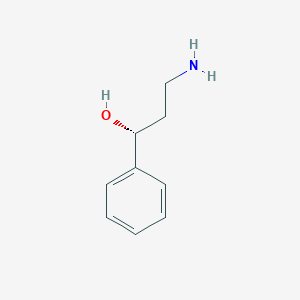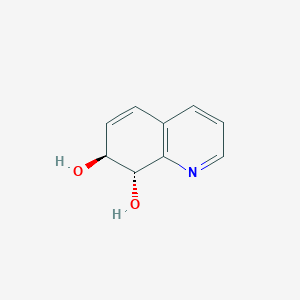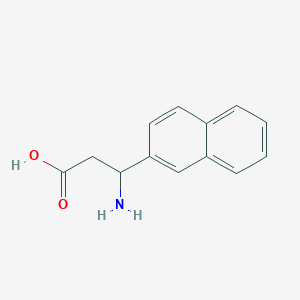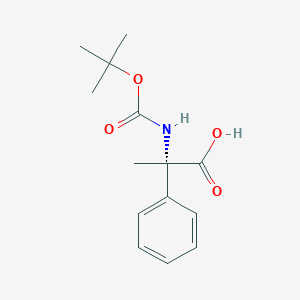![molecular formula C26H25N5O4 B164810 4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide CAS No. 135556-20-6](/img/structure/B164810.png)
4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ono-RS-347 is a compound known for its role as a leukotriene antagonist with the activity of SRS-A antagonist . Leukotrienes are inflammatory mediators derived from arachidonic acid, and antagonists like Ono-RS-347 are crucial in mitigating their effects, particularly in conditions such as asthma and allergic rhinitis .
Preparation Methods
The synthetic route for Ono-RS-347 involves the preparation of 8-(benzoylamino)-2-tetrazol-5-yl-1,4-benzodioxans. The reaction conditions typically include the use of solvents like DMSO and maintaining temperatures around 20°C. Industrial production methods are not extensively documented, but custom synthesis is available, indicating that the compound can be produced on a larger scale with appropriate technical expertise .
Chemical Reactions Analysis
Ono-RS-347 undergoes various chemical reactions, including substitution and oxidation . Common reagents used in these reactions include solvents like DMSO and catalysts that facilitate the formation of the tetrazole ring. The major products formed from these reactions are derivatives of the benzodioxan structure, which retain the leukotriene antagonist activity .
Scientific Research Applications
Ono-RS-347 has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the effects of leukotriene antagonism in various inflammatory conditions . In medicine, it has been tested for its efficacy in treating asthma and allergic rhinitis by inhibiting the actions of leukotrienes .
Mechanism of Action
The mechanism of action of Ono-RS-347 involves its antagonistic effects on leukotrienes C4 and D4 . It binds to the cysteinyl leukotriene receptors, preventing the leukotrienes from exerting their effects on smooth muscle contraction and vascular permeability . This inhibition helps in reducing airway inflammation and bronchoconstriction, making it effective in treating respiratory conditions .
Comparison with Similar Compounds
Ono-RS-347 is often compared with other leukotriene antagonists such as pranlukast (ONO-RS-411), montelukast, and zafirlukast . While all these compounds share a common mechanism of action, Ono-RS-347 is unique in its specific structure and the potency of its antagonistic effects . Pranlukast, for example, is another potent leukotriene antagonist but differs in its chemical structure and specific receptor binding affinities .
References
Properties
CAS No. |
135556-20-6 |
|---|---|
Molecular Formula |
C26H25N5O4 |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide |
InChI |
InChI=1S/C26H25N5O4/c32-26(19-12-14-20(15-13-19)33-16-5-4-9-18-7-2-1-3-8-18)27-21-10-6-11-22-24(21)35-23(17-34-22)25-28-30-31-29-25/h1-3,6-8,10-15,23H,4-5,9,16-17H2,(H,27,32)(H,28,29,30,31) |
InChI Key |
CILFBYXDVWMEGJ-UHFFFAOYSA-N |
SMILES |
C1C(OC2=C(C=CC=C2O1)NC(=O)C3=CC=C(C=C3)OCCCCC4=CC=CC=C4)C5=NNN=N5 |
Canonical SMILES |
C1C(OC2=C(C=CC=C2O1)NC(=O)C3=CC=C(C=C3)OCCCCC4=CC=CC=C4)C5=NNN=N5 |
Synonyms |
8-(4-(4-phenylbutoxy)benzoyl)amino-2-(tetrazol-5'-yl)benzo-1,4-dioxane ONO-RS 347 ONO-RS-347 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1R,5R)-1-(methoxymethyl)-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B164734.png)










